molecular formula C37H56O12 B114484 (E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid CAS No. 142386-68-3

(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid

Cat. No.: B114484
CAS No.: 142386-68-3
M. Wt: 692.8 g/mol
InChI Key: VJPUXUDFGGBXQF-ZETKQQCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C37H56O12 and its molecular weight is 692.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142386-68-3

Molecular Formula

C37H56O12

Molecular Weight

692.8 g/mol

IUPAC Name

(E)-4-[2,8-dihydroxy-9-[(4E,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C37H56O12/c1-20-12-11-13-29(46-9)36(49-37(45)31(47-10)18-21(2)17-23(4)34(43)22(3)16-20)26(7)35(44)25(6)28(39)19-30(24(5)27(8)38)48-33(42)15-14-32(40)41/h11-15,17-18,22-27,29-30,34-36,38,43-44H,16,19H2,1-10H3,(H,40,41)/b13-11+,15-14+,20-12+,21-17+,31-18+

InChI Key

VJPUXUDFGGBXQF-ZETKQQCDSA-N

SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)CC(C(C)C(C)O)OC(=O)C=CC(=O)O)O)OC)C

Isomeric SMILES

CC1C/C(=C/C=C\C(C(OC(=O)/C(=C\C(=C\C(C1O)C)\C)/OC)C(C)C(C(C)C(=O)CC(C(C)C(C)O)OC(=O)/C=C/C(=O)O)O)OC)/C

Canonical SMILES

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)CC(C(C)C(C)O)OC(=O)C=CC(=O)O)O)OC)C

Synonyms

PD 118576-A2
PD-118,576-A2

Origin of Product

United States

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